molecular formula C23H20ClN3O3S B2405292 N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899962-36-8

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2405292
CAS No.: 899962-36-8
M. Wt: 453.94
InChI Key: WPGSSFAQLNGVBG-UHFFFAOYSA-N
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Description

The target compound features a fused benzofuropyrimidinone core with a 3-cyclopentyl substituent, a 4-oxo group, and a sulfanyl acetamide side chain linked to a 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-14-9-11-15(12-10-14)25-19(28)13-31-23-26-20-17-7-3-4-8-18(17)30-21(20)22(29)27(23)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSSFAQLNGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Cyclopentyl Group : May influence the compound's binding affinity to biological targets.
  • Benzofuro-Pyrimidine Moiety : Imparts unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can trigger signaling pathways that alter cellular functions.
  • Gene Expression Regulation : The compound may influence gene expression, affecting protein synthesis and cellular behavior.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuro-pyrimidine structure have shown promising activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Research has demonstrated that compounds analogous to N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide possess antiproliferative effects against several cancer cell lines. For example, Mannich bases derived from similar structures have shown efficacy against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

Case Studies

  • Antibacterial Screening : A study synthesized a series of compounds bearing similar moieties and evaluated their antibacterial activity. The results indicated moderate to strong activity against specific strains, highlighting the potential of such compounds in developing new antimicrobial agents .
  • Anticancer Screening : In a drug library screening for anticancer compounds, derivatives exhibiting structural similarities were identified as effective against multicellular tumor spheroids, suggesting a promising pathway for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialSalmonella typhiModerate to strong inhibition
Bacillus subtilisModerate to strong inhibition
AnticancerHeLa (cervical cancer)Significant antiproliferative
HepG2 (liver cancer)Significant antiproliferative
A549 (lung cancer)Significant antiproliferative

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a derivative of N-(4-chlorophenyl) was synthesized and screened for its ability to inhibit kinases associated with cancer progression. Specifically, a compound identified as 4j exhibited potent inhibitory activity against the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy. This compound demonstrated significant efficacy against glioblastoma cell lines while showing low cytotoxicity towards non-cancerous cells, indicating its potential as a targeted therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Research shows that derivatives containing similar moieties exhibit strong activity against various enzymes, such as acetylcholinesterase and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and certain bacterial infections . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance enzyme inhibition, making it a valuable scaffold for drug design .

Antibacterial Properties

Another area of application is the antibacterial potential of compounds related to N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. Studies have reported that certain derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that these compounds could be developed into new antibacterial agents .

Hypoglycemic Activity

The pharmacological behavior of related compounds has also been linked to hypoglycemic effects. Some studies indicate that derivatives can help regulate blood glucose levels, which is beneficial for managing diabetes. The presence of specific functional groups appears to play a crucial role in mediating these effects .

Drug Design and Development

The unique structural characteristics of N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide make it an attractive candidate for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that can address complex diseases more effectively than traditional single-target approaches .

Case Studies and Research Findings

StudyFindings
Study 1Identified compound 4j as an effective AKT2 inhibitor with low cytotoxicity towards normal cells.
Study 2Investigated enzyme inhibition activities showing strong acetylcholinesterase inhibition among derivatives.
Study 3Discussed recent advances in pyrimidine-based drugs highlighting their therapeutic applications in cancer and infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Scaffold

The target compound’s benzofuro[3,2-d]pyrimidin core differs from analogs such as:

Table 1: Core Scaffold Comparison
Compound Core Structure Key Features
Target Compound Benzofuro[3,2-d]pyrimidin Oxygen-containing fused ring; planar aromatic system
Compound Benzothieno[2,3-d]pyrimidin Sulfur-containing fused ring; enhanced lipophilicity
Compound Pyrimidine Non-fused, simpler structure; lower molecular weight

Substituent Effects

Position 3 Substituents
  • Compound : 3-Methoxyphenyl group provides electron-donating effects and aromatic π-interactions but may increase susceptibility to oxidative metabolism .
Sulfanyl Acetamide Side Chain
  • Target Compound : N-(4-chlorophenyl) acetamide contributes to hydrophobicity and may influence membrane permeability.
  • Compound: N-[4-(diethylamino)phenyl] acetamide introduces a basic tertiary amine, enhancing water solubility under acidic conditions .
  • Compound : N-(2-chlorophenyl) acetamide alters steric and electronic profiles due to ortho-substitution .
Table 2: Substituent Comparison
Compound Position 3 Group Acetamide Substituent Key Implications
Target Compound Cyclopentyl 4-Chlorophenyl High lipophilicity; steric hindrance
Compound 4-Chlorophenyl 4-Diethylaminophenyl pH-dependent solubility; basicity
Compound 3-Methoxyphenyl 2-Chlorophenyl Altered electronic effects; ortho steric effects

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